molecular formula C21H16N4O3S2 B12187561 2-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide

2-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide

Cat. No.: B12187561
M. Wt: 436.5 g/mol
InChI Key: LZHKRQAQNMRUQY-ZDLGFXPLSA-N
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Description

This compound belongs to the thiazolidin-4-one family, characterized by a Z-configuration 4-methoxybenzylidene substituent at the 5th position of the thiazolidinone ring and a quinoxalin-6-yl acetamide moiety at the 3rd position.

Synthesis typically involves condensation of 2-thioxothiazolidin-4-one with 4-methoxybenzaldehyde, followed by coupling with quinoxalin-6-yl amine derivatives. Structural confirmation relies on NMR, IR, and mass spectrometry, with crystallographic data (when available) resolved using SHELX or ORTEP software . Preliminary studies suggest anticancer activity through mechanisms like microtubule disruption or angiogenesis inhibition, though detailed pharmacological data remain under investigation .

Properties

Molecular Formula

C21H16N4O3S2

Molecular Weight

436.5 g/mol

IUPAC Name

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylacetamide

InChI

InChI=1S/C21H16N4O3S2/c1-28-15-5-2-13(3-6-15)10-18-20(27)25(21(29)30-18)12-19(26)24-14-4-7-16-17(11-14)23-9-8-22-16/h2-11H,12H2,1H3,(H,24,26)/b18-10-

InChI Key

LZHKRQAQNMRUQY-ZDLGFXPLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide typically involves multiple steps. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring. The final step involves the coupling of the thiazolidinone derivative with quinoxaline-6-amine under appropriate conditions to form the target compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzylidene group.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidin derivatives. Research indicates that compounds similar to 2-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide exhibit selective cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study evaluating the cytotoxic effects of thiazolidin compounds, several derivatives were tested against HeLa (cervical cancer) and K562 (leukemia) cell lines. The results showed significant cytotoxicity with IC50 values ranging from 8.5 μM to 14.9 μM, indicating a promising lead for further development in cancer therapy .

CompoundCell LineIC50 (μM)
Compound AHeLa12.7
Compound BK56214.9
Compound CMDA-MB-36121.5

Anticonvulsant Properties

Thiazolidin derivatives have also been investigated for their anticonvulsant activities. In particular, studies have focused on their potential to inhibit seizures in animal models.

Case Study: Anticonvulsant Activity

A series of thiazolidin derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) model. One compound demonstrated notable efficacy at a dosage of 100 mg/kg, suggesting potential for treating epilepsy .

Enzyme Inhibition

Thiazolidin compounds are known for their ability to inhibit various enzymes, which can be leveraged for therapeutic purposes.

Case Study: Mushroom Tyrosinase Inhibition

In a study assessing enzyme inhibition, a thiazolidin derivative was shown to inhibit mushroom tyrosinase with an IC50 value of 3.17 μM, significantly lower than that of the standard inhibitor kojic acid (15.91 μM). This suggests its potential application in skin whitening products and treatments for hyperpigmentation .

Synthesis and Structural Modifications

The synthesis of thiazolidin derivatives often involves the modification of existing structures to enhance their pharmacological properties. Techniques such as ultrasound-assisted synthesis have been employed to improve yields and reduce reaction times.

Synthesis Example

The synthesis of thiazolidin derivatives typically involves the cyclocondensation of thiosemicarbazones with various aldehydes under specific conditions to yield the desired products efficiently .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of metabolic pathways essential for the survival and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect pathways related to oxidative stress and apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of thiazolidinone derivatives are highly dependent on substituents at the 5-benzylidene and 3-acetamide positions. Key analogues include:

Compound Name 5-Benzylidene Substituent 3-Acetamide Substituent Key Features
Target Compound 4-Methoxybenzylidene Quinoxalin-6-yl Enhanced π-stacking; potential dual mechanism (anti-angiogenesis + antiproliferation)
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one derivatives 3-Fluorobenzylidene Varied (e.g., amino acids) Improved lipophilicity; moderate activity against A549 lung cancer cells
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Phenyl Quinazolinyl-thioacetamide Dual thiazolidinone-quinazolinone scaffold; mild antiproliferative effects
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 2-Methoxybenzylidene 5-Methyl-1,3,4-thiadiazol-2-yl Steric hindrance from 2-methoxy group; unoptimized activity in HepG2 cells
(Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid Benzylidene (unsubstituted) Propanoic acid Water-soluble derivative; low cytotoxicity but poor membrane permeability

Key Observations :

  • Ethanol with K₂CO₃ achieves high yields for fluorinated derivatives due to efficient deprotonation and solubility .
  • DMF is critical for activating the quinoxaline amine in the target compound’s coupling step .

Biological Activity

The compound 2-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide is a synthetic organic molecule that belongs to the thiazolidinone class. It has garnered attention due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N2O3S2C_{19}H_{16}N_{2}O_{3}S_{2}, with a molecular weight of approximately 384.5 g/mol. The structure features a thiazolidinone ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H16N2O3S2C_{19}H_{16}N_{2}O_{3}S_{2}
Molecular Weight384.5 g/mol
IUPAC NameN-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide
InChI KeyHKDOPBVQHJYUFD-WJDWOHSUSA-N

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study on related thiazolidinones demonstrated their efficacy against various bacterial strains, showing potential as antibacterial agents . The compound's structure allows it to interact effectively with microbial targets, inhibiting growth and proliferation.

Anti-inflammatory Properties

Compounds in the thiazolidinone class have also been evaluated for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . The specific compound under discussion has shown promising results in reducing inflammation markers in cellular models.

Anticancer Activity

The anticancer potential of thiazolidinones has been extensively studied. For instance, certain derivatives have demonstrated selective cytotoxicity against various cancer cell lines, including HeLa and K562 cells. The mechanism of action often involves apoptosis induction through both extrinsic and intrinsic pathways .

In a comparative study, the compound exhibited IC50 values lower than those of standard chemotherapeutic agents like cisplatin, suggesting it may be a potent candidate for further development in cancer therapy .

Case Studies

  • Cytotoxicity Assessment : A series of thiazolidinone derivatives were tested against multiple cancer cell lines. The compound demonstrated significant cytotoxic effects with IC50 values ranging from 8.5 µM to 14.9 µM against K562 cells, outperforming some established treatments .
  • Mechanistic Studies : Research involving the compound revealed that it induces apoptosis in cancer cells via activation of caspase pathways and modulation of Bcl-2 family proteins, highlighting its potential as an effective anticancer agent .

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